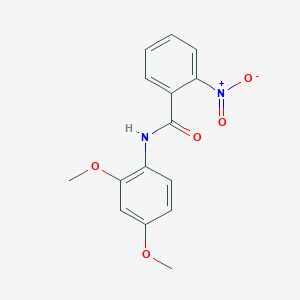

N-(2,4-dimethoxyphenyl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-10-7-8-12(14(9-10)22-2)16-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVJGTNSFVGRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-nitrobenzamide typically involves the reaction of 2,4-dimethoxyaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Hydrolysis: Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Reduction: 2-amino-N-(2,4-dimethoxyphenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-nitrobenzoic acid and 2,4-dimethoxyaniline.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-nitrobenzamide, particularly its antimicrobial activity, involves the inhibition of bacterial RNA polymerase. The compound binds to the switch region of the bacterial RNA polymerase, interfering with the transcription process and ultimately inhibiting bacterial growth . This mechanism is similar to that of rifamycins, a class of antibiotics that target bacterial RNA polymerase.

Comparison with Similar Compounds

Nitro Position and Electronic Effects

- N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide (): The nitro group at the meta position and hydroxyl group at the ortho position create a distinct electronic environment. The electron-withdrawing nitro and chlorine substituents reduce electron density on the aromatic ring, contrasting with the electron-donating methoxy groups in the title compound. This difference may alter solubility and reactivity in nucleophilic substitutions .

- N-(2,4-Dimethylphenyl)-2-nitrobenzamide (–20): Replacing methoxy with methyl groups simplifies synthesis but reduces polarity.

Amide Nitrogen Substituents

- N-(2,2-Diphenylethyl)-4-nitrobenzamide (): The bulky diphenylethyl group introduces steric hindrance, which could limit crystallinity compared to the planar 2,4-dimethoxyphenyl group. Mechanosynthesis methods used here (e.g., ball milling) might be adaptable for the title compound .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The N,O-bidentate directing group in this compound highlights how substituents on the amide nitrogen can influence coordination chemistry, a property that could be explored in the title compound for catalytic applications .

Spectroscopic Characterization

- NMR and UV Analysis : Compounds like N-(2,2-diphenylethyl)-4-nitrobenzamide () were characterized using ¹H-/¹³C-NMR and UV spectroscopy. For the title compound, similar techniques would resolve the methoxy proton signals (~δ 3.8–4.0 ppm) and nitro group electronic transitions (~300 nm) .

- Mass Spectrometry : ESI-HRMS and MS/MS data () provide fragmentation patterns for nitrobenzamides, aiding structural confirmation of the title compound .

Pharmacological Potential

- Anti-Parasitic Activity : N-(2,2-diphenylethyl)-4-nitrobenzamide derivatives () have been evaluated for anti-parasitic effects, suggesting nitrobenzamides as a scaffold for drug discovery. The title compound’s methoxy groups may enhance bioavailability compared to halogenated analogs .

- Mutagenicity Concerns : Nitroaromatic compounds like N-(2,4-dichlorophenyl)-4-methyl-3-nitrobenzamide () require evaluation for mutagenic risk, a consideration for the title compound in pharmacological applications .

Q & A

Q. What are the common synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-nitrobenzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including nitration, amidation, and functional group protection/deprotection. For example, coupling 2-nitrobenzoic acid derivatives with 2,4-dimethoxyaniline under amidation conditions (e.g., using EDCI/HOBt or DCC as coupling agents) is a key step. Temperature control (~0–25°C) and anhydrous solvents (e.g., DMF or THF) are critical to minimize side reactions like hydrolysis of the nitro group . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from the nitrobenzamide moiety (δ ~7.5–8.5 ppm).

- FT-IR : Peaks at ~1520 cm (N=O asymmetric stretching) and ~1670 cm (amide C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

The 2-nitrobenzamide core provides electrophilic sites for nucleophilic substitution, while the 2,4-dimethoxyphenyl group enhances solubility in organic solvents and may participate in π-π stacking interactions. The nitro group (-NO) is redox-active, making the compound a candidate for studies in catalytic reduction or electrochemical applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Discrepancies in NMR or X-ray diffraction data may arise from polymorphism, solvent inclusion, or dynamic effects. Strategies include:

- Variable-Temperature NMR : To detect conformational flexibility.

- Heteronuclear Correlation Spectroscopy (HSQC/HMBC) : For unambiguous assignment of proton-carbon connectivity.

- Single-Crystal X-ray Diffraction : Using programs like SHELXL for refinement to resolve ambiguities in bond lengths/angles .

Q. What computational methods are suitable for predicting the electronic properties or binding affinity of this compound?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict redox behavior and charge distribution.

- Molecular Docking : Screens potential biological targets (e.g., enzymes or receptors) by modeling interactions between the nitro group and active-site residues.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions .

Q. How can researchers design experiments to study the bioactivity of this compound against microbial or cancer cell lines?

- In Vitro Assays : Use MTT/XTT assays to measure cytotoxicity. Include positive controls (e.g., doxorubicin for cancer cells) and validate results with flow cytometry for apoptosis/necrosis.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., N-(2,4-dichlorophenyl)-2-nitrobenzamide) to identify critical substituents .

- Enzyme Inhibition Studies : Test interactions with cytochrome P450 or kinases via fluorescence-based assays .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining reproducibility?

- Process Optimization : Replace hazardous reagents (e.g., DCC) with greener alternatives (e.g., EDC·HCl).

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FT-IR or HPLC to monitor reaction progression.

- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) to maximize yield .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting results in the biological activity of this compound across studies?

Discrepancies may stem from differences in cell lines, assay protocols, or compound purity. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.